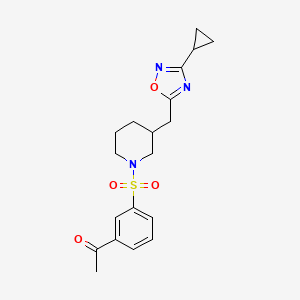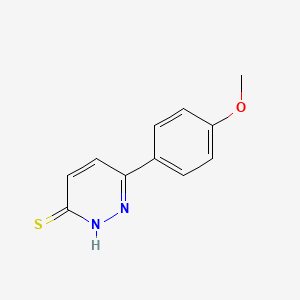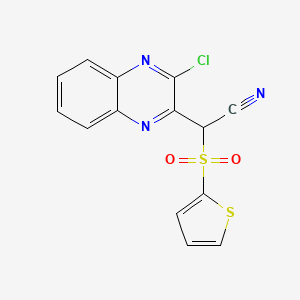
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the family of quinazolinones, which are known for their diverse biological activities. This compound, in particular, is characterized by a unique structural framework that integrates benzyl, quinazolinone, and furan moieties, making it a subject of interest for scientific research and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-benzyl-2,4-dioxo-3,4-dihydroquinazoline with furan-2-ylmethylamine, using appropriate acylating agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can target the carbonyl groups within the quinazolinone structure, potentially yielding dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, primarily involving the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilization of halogens, alkylating agents, and catalytic conditions to facilitate substitution reactions.
Major Products: : The products formed from these reactions vary depending on the specific conditions and reagents used. Typical products might include hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound has a wide array of applications in scientific research, including:
Chemistry: : It is used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for therapeutic uses, particularly in the development of novel drugs targeting specific biological pathways.
Industry: : Utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The detailed mechanism of action often involves the modulation of specific proteins or nucleic acids, leading to the observed biological effects.
Comparison with Similar Compounds
Uniqueness: : Compared to other compounds in the quinazolinone family, 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its furan-2-ylmethyl group, which imparts distinctive chemical and biological properties.
Similar Compounds
3-Benzyl-2,4-dioxoquinazoline: : Lacks the furan-2-ylmethyl group.
N-(Benzyl)-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: : Similar core structure but with different substituents.
Furan derivatives of quinazolinones: : May share some functional similarities but differ in specific activity profiles.
Conclusion
This compound is a compound of considerable interest due to its unique structural features and diverse applications in scientific research. Its synthesis, reactivity, and biological activities make it a valuable subject for ongoing studies in various fields. Happy researching!
Properties
CAS No. |
892291-33-7 |
|---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.411 |
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4/c26-20(23-13-17-9-6-12-29-17)15-24-19-11-5-4-10-18(19)21(27)25(22(24)28)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26) |
InChI Key |
RQNAHAYQHMTVOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B2574353.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2574355.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)
![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2574358.png)

![[3-(5-Bromopyridin-3-yl)phenyl]methanol](/img/structure/B2574363.png)

![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2574369.png)
![2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2574371.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)

